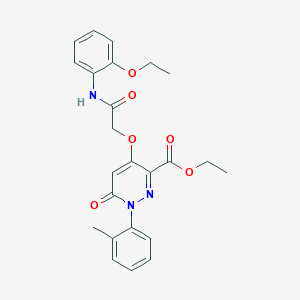

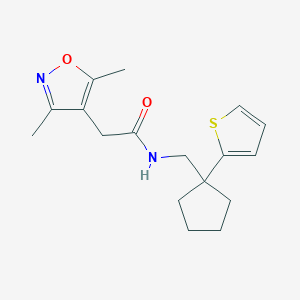

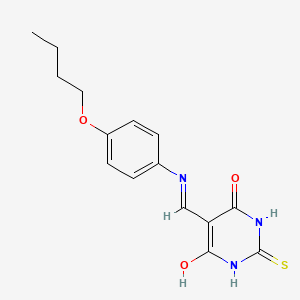

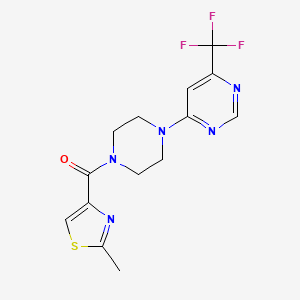

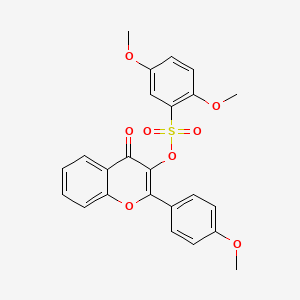

2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 2,5-dimethoxybenzenesulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 2,5-dimethoxybenzenesulfonate is a useful research compound. Its molecular formula is C24H20O8S and its molecular weight is 468.48. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Interactions and Thermochemistry

Research on methoxyphenols and dimethoxybenzenes, structural fragments of various biologically active molecules, highlights their ability to form strong hydrogen bonds, impacting their thermochemical properties. Studies involving thermochemical, FTIR-spectroscopic, and quantum-chemical analyses reveal insights into pairwise substitution effects, inter- and intramolecular hydrogen bonds, and thermodynamic properties, enhancing our understanding of these compounds' behaviors in different states (Varfolomeev et al., 2010).

Anticancer and Antimicrobial Activities

Several studies investigate derivatives of chromen-4-one for their pharmacological potential. One such research outlines structure-activity relationships of chromene-based arylsulfonamide analogs, revealing modifications that can enhance their role as anticancer agents by inhibiting tumor growth via the HIF-1 pathway (Mun et al., 2012). Additionally, novel quinazolinone derivatives, including benzenesulfonate compounds, exhibit antimicrobial activities, further emphasizing the potential of sulfonate derivatives in developing new therapeutics (Habib et al., 2013).

Catalytic Applications

Compounds with sulfonate groups have been explored for their catalytic properties, particularly in oxidation reactions. Sulfonated Schiff base copper(II) complexes demonstrate efficiency and selectivity as catalysts in alcohol oxidation, highlighting their potential in synthetic chemistry applications (Hazra et al., 2015).

Synthesis of Complex Molecules

Research into the synthesis of complex molecules, such as chromen-4-one derivatives via Friedel-Crafts acylation/annulation, showcases the versatility of related compounds in organic synthesis. These processes enable the creation of diverse molecular structures with potential applications in material science and pharmaceuticals (Bam & Chalifoux, 2018).

Mechanism of Action

Target of Action

Similar compounds have been found to interact with the serotonin 5-ht2a receptor . This receptor plays a crucial role in the regulation of mood, anxiety, and schizophrenia among other neurological processes .

Biochemical Pathways

Given its potential interaction with the serotonin 5-ht2a receptor, it can be inferred that it may influence the serotonergic pathways in the brain . These pathways are involved in various physiological processes including the regulation of mood, anxiety, and cognitive function.

Pharmacokinetics

Similar compounds have been hypothesized to have increased lipophilicity, which could enhance absorption at the blood-brain barrier . This could potentially impact the bioavailability of the compound.

Result of Action

If it acts as an agonist to the serotonin 5-ht2a receptor, it could potentially lead to an increase in serotonergic activity in the brain . This could result in various physiological effects, depending on the specific neural pathways involved.

Properties

IUPAC Name |

[2-(4-methoxyphenyl)-4-oxochromen-3-yl] 2,5-dimethoxybenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20O8S/c1-28-16-10-8-15(9-11-16)23-24(22(25)18-6-4-5-7-19(18)31-23)32-33(26,27)21-14-17(29-2)12-13-20(21)30-3/h4-14H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIJYXKOHKGZHRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)OS(=O)(=O)C4=C(C=CC(=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20O8S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-acetylphenyl)-2-[3-(2-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2891343.png)

![4-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)piperazine-1-carboxamide](/img/structure/B2891344.png)

![[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl] 4-methyl-1,5-dioxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxylate](/img/structure/B2891345.png)

![N-(3,5-dimethoxyphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2891346.png)

![[4-Methoxy-3-(morpholine-4-sulfonyl)-phenyl]-acetic acid](/img/structure/B2891347.png)